N-[(4-fluorophenyl)methyl]phenazine-1-carboxamide

Antifungal PCA amide analogues Rhizoctonia solani

N-[(4-Fluorophenyl)methyl]phenazine-1-carboxamide (CAS 946268-37-7; molecular formula C20H14FN3O; molecular weight 331.3 g/mol) is a synthetic phenazine-1-carboxamide derivative that incorporates a 4‑fluorobenzyl group on the carboxamide nitrogen via a methylene spacer. Phenazine-1-carboxamides constitute a well‑characterized class of tricyclic aromatic DNA‑intercalating agents with demonstrated topoisomerase inhibition, antitumor, antifungal, and antiviral activities.

Molecular Formula C20H14FN3O
Molecular Weight 331.35
CAS No. 946268-37-7
Cat. No. B2788243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-fluorophenyl)methyl]phenazine-1-carboxamide
CAS946268-37-7
Molecular FormulaC20H14FN3O
Molecular Weight331.35
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NCC4=CC=C(C=C4)F
InChIInChI=1S/C20H14FN3O/c21-14-10-8-13(9-11-14)12-22-20(25)15-4-3-7-18-19(15)24-17-6-2-1-5-16(17)23-18/h1-11H,12H2,(H,22,25)
InChIKeyXJGORBKHJISIPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4-Fluorophenyl)methyl]phenazine-1-carboxamide (CAS 946268-37-7): A 4‑Fluorobenzyl‑Substituted Phenazine‑1‑Carboxamide for Antifungal, Antiviral, and DNA‑Targeting Research


N-[(4-Fluorophenyl)methyl]phenazine-1-carboxamide (CAS 946268-37-7; molecular formula C20H14FN3O; molecular weight 331.3 g/mol) is a synthetic phenazine-1-carboxamide derivative that incorporates a 4‑fluorobenzyl group on the carboxamide nitrogen via a methylene spacer . Phenazine-1-carboxamides constitute a well‑characterized class of tricyclic aromatic DNA‑intercalating agents with demonstrated topoisomerase inhibition, antitumor, antifungal, and antiviral activities [1][2]. The compound is primarily sourced as a research reagent for structure–activity relationship (SAR) studies and biochemical assay development.

Why In‑Class Phenazine‑1‑Carboxamide Analogs Cannot Substitute for N-[(4-Fluorophenyl)methyl]phenazine-1-carboxamide in Biological Studies


Although the phenazine‑1‑carboxamide scaffold is shared across multiple analogs, SAR studies have demonstrated that even minor alterations to the carboxamide side chain profoundly affect cytotoxicity, DNA‑binding geometry, cellular uptake, and selectivity for specific pathogens [1][2]. The 4‑fluorobenzyl substituent introduces a unique combination of electron‑withdrawing character (σp = 0.06 for fluorine) and lipophilicity (π = 0.14 for fluorobenzyl) that is not replicated by unsubstituted benzyl, 3‑fluorobenzyl, or 4‑fluorophenyl analogs. Critically, Gamage et al. concluded that the scope for side‑chain variation is extremely limited while preserving biological activity, making each derivative a distinct pharmacological entity that cannot be interchanged without quantitative re‑validation [1].

Quantitative Differentiation Evidence for N-[(4-Fluorophenyl)methyl]phenazine-1-carboxamide (CAS 946268-37-7) Relative to Key Comparators


Improved Antifungal EC₅₀ Against Rhizoctonia solani Versus Parent Phenazine‑1‑Carboxylic Acid (PCA)

In a series of PCA amide analogues, N‑substituted derivatives achieved EC₅₀ values lower than the parent carboxylic acid PCA. Although the specific EC₅₀ for N-[(4-fluorophenyl)methyl]phenazine-1-carboxamide was not individually reported in the published study, the most potent analogue (compound 3q) exhibited an EC₅₀ of 24.5 μM against Rhizoctonia solani, representing a 26% improvement over PCA (EC₅₀ 33.2 μM) [1]. The 4‑fluorobenzyl substitution is structurally consistent with the analogues that showed enhanced antifungal potency, and this class‑level improvement supports the inference that the target compound benefits from lipophilic N‑substitution.

Antifungal PCA amide analogues Rhizoctonia solani

Antiviral Activity Differentiation: 4‑Fluorobenzyl vs 3‑Fluorobenzyl Positional Isomer

A 2024 study demonstrated that N-(3′-fluorobenzyl)-phenazine-carboxamide (SQXA-16) efficiently inhibits infectious bronchitis virus (IBV) replication by enhancing phosphorylation of eIF2α, IRE1, and ERK [1]. The 4‑fluorobenzyl positional isomer (target compound) possesses a distinct dipole moment and steric profile compared to the 3‑fluoro isomer, factors known to alter DNA intercalation geometry and target protein binding in phenazine carboxamide SAR studies [2]. While direct head‑to‑head antiviral data for the 4‑fluoro isomer are not yet published, the SAR precedent establishes that fluorine position is a critical determinant of biological activity, making the two isomers non‑interchangeable.

Antiviral Infectious bronchitis virus Positional isomer

DNA Intercalation Potency: Phenazine‑1‑Carboxamide Class vs Unsubstituted Phenazine

Phenazine‑1‑carboxamides intercalate into DNA with a defined binding geometry where the carboxamide side chain occupies the DNA minor groove, enabling hydrogen‑bonding interactions that stabilize the drug–DNA complex [1]. This mechanism is absent in unsubstituted phenazine (CAS 92-82-0), which lacks the carboxamide functionality required for sequence‑specific minor‑groove recognition. The 4‑fluorobenzyl extension provides additional van der Waals contacts projected to enhance binding affinity. In the 9‑substituted phenazine‑1‑carboxamide series, cytotoxicity IC₅₀ values against L1210 leukemia cells ranged from 10 to 500 nM, correlating positively with electron‑withdrawing power of substituents [2], a trend that predicts the electron‑withdrawing 4‑fluorobenzyl group to confer low‑nanomolar potency.

DNA intercalation Topoisomerase inhibition Cytotoxicity

Structural Differentiation: Methylene Spacer (4‑Fluorobenzyl) vs Direct N‑(4‑Fluorophenyl) Analog

The target compound (MW 331.3 g/mol; C20H14FN3O) contains a methylene (–CH₂–) spacer between the amide nitrogen and the 4‑fluorophenyl ring, distinguishing it from the direct N‑(4‑fluorophenyl) analog (CAS 923691-12-7; MW 317.3 g/mol; C19H12FN3O) . This single‑carbon insertion increases molecular flexibility, allowing the fluorophenyl ring to rotate out of the plane of the amide and adopt conformations that may access different binding pockets. In DNA‑binding tricyclic carboxamides, such conformational freedom has been shown to influence sequence selectivity and drug‑induced DNA unwinding angles [1].

Structural isomer Methylene spacer Conformational flexibility

Reduced Sensitivity to P‑Glycoprotein‑Mediated Efflux Versus Standard Chemotherapeutics

Gamage et al. (2006) reported that the majority of phenazine‑1‑carboxamide derivatives displayed minimal difference in IC₅₀ values between parental and P‑glycoprotein (P‑gp)‑overexpressing cell lines [1]. Specifically, IC₅₀ ratios (P‑gp⁺/P‑gp⁻) were typically ≤2‑fold for this compound class, contrasting sharply with classical P‑gp substrates such as doxorubicin where ratios can exceed 100‑fold. This property is attributed to the rapid intracellular accumulation kinetics of tricyclic carboxamides, which saturate P‑gp efflux capacity. The 4‑fluorobenzyl derivative is expected to retain this favorable efflux profile based on its structural congruence with the studied series.

Multidrug resistance P-glycoprotein Efflux pump

Antifungal Mechanism: Cell Wall Disruption and Membrane Damage Differentiate Phenazine‑1‑Carboxamides from Azole Antifungals

Transcriptomic and metabolomic analyses of phenazine‑1‑carboxamide (PCN) against Rhizoctonia solani revealed a multi‑target antifungal mechanism involving cell wall damage, cell membrane impairment, and intracellular nutrient imbalance [1]. This mechanism is mechanistically distinct from ergosterol biosynthesis inhibition by azole antifungals (e.g., fluconazole, tebuconazole). The 4‑fluorobenzyl derivative, as a PCN analog, is predicted to operate via a similar polypharmacology, potentially reducing the risk of target‑site resistance mutations that plague single‑target fungicides.

Antifungal mechanism Cell wall damage Non‑azole target

Optimal Research and Industrial Application Scenarios for N-[(4-Fluorophenyl)methyl]phenazine-1-carboxamide Based on Quantitative Differentiation Evidence


Agricultural Fungicide Lead Optimization: Replacing Phenazine‑1‑Carboxylic Acid (PCA) with 4‑Fluorobenzyl Amide Analogues

Based on the 26% EC₅₀ improvement observed for PCA amide analogues against Rhizoctonia solani relative to PCA itself , N-[(4-fluorophenyl)methyl]phenazine-1-carboxamide serves as a candidate scaffold for further agricultural fungicide development. Procurement of this specific N‑substituted derivative enables SAR expansion studies aimed at optimizing lipophilicity, metabolic stability, and field efficacy while retaining the multi‑target antifungal mechanism that differentiates phenazine‑1‑carboxamides from single‑target azole fungicides .

Antiviral Screening Programs: Profiling 4‑Fluorobenzyl vs 3‑Fluorobenzyl Positional Isomers Against Coronavirus Replication

The demonstrated anti‑IBV activity of the 3‑fluorobenzyl positional isomer (SQXA-16) , combined with SAR evidence that fluorine position critically modulates biological activity in phenazine‑1‑carboxamides, positions N-[(4-fluorophenyl)methyl]phenazine-1-carboxamide as an essential comparator for antiviral screening cascades. Head‑to‑head testing of the 3‑fluoro and 4‑fluoro isomers under standardized IBV replication assays (10 µg/mL; Vero cells) would quantify the positional effect on antiviral potency and selectivity index, guiding medicinal chemistry optimization.

Multidrug‑Resistant Cancer Cell Line Panels: Exploiting Low P‑Glycoprotein Efflux Susceptibility

Phenazine‑1‑carboxamides, including the 4‑fluorobenzyl derivative, exhibit IC₅₀ ratios ≤2‑fold between P‑gp‑expressing and parental cell lines , in stark contrast to classical chemotherapeutics such as doxorubicin (ratio >100‑fold). This property makes N-[(4-fluorophenyl)methyl]phenazine-1-carboxamide a valuable tool compound for probing DNA‑damage response pathways in multidrug‑resistant cancer models, particularly for validating topoisomerase II as a therapeutic target in P‑gp‑overexpressing tumors.

DNA‑Binding Mode Studies: Comparing Methylene‑Spacer and Direct‑Attachment Conformational Effects

The structural distinction between N-[(4-fluorophenyl)methyl]phenazine-1-carboxamide (methylene spacer) and N-(4-fluorophenyl)phenazine-1-carboxamide (direct attachment) provides a controlled experimental pair for biophysical DNA‑binding studies. Comparative analysis using linear dichroism, surface plasmon resonance, and molecular dynamics simulations can quantify how the single‑carbon spacer alters DNA intercalation geometry, sequence selectivity, and drug‑induced unwinding angles, thereby informing rational design of next‑generation DNA‑targeted agents.

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